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Compound of Interest

Compound Name:
3-Methyl-6-nitroquinoxalin-2(1H)-

one

Cat. No.: B095228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Methyl-6-nitroquinoxalin-2(1H)-one, a quinoxalinone derivative of interest in medicinal

chemistry and materials science. This document details the expected spectroscopic

characteristics of the molecule and provides standardized experimental protocols for its

analysis using various techniques.

Introduction
3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS No: 19801-10-6, Molecular Formula: C₉H₇N₃O₃)

belongs to the quinoxalinone family, a class of heterocyclic compounds known for a wide range

of biological activities.[1] The introduction of a nitro group at the 6-position and a methyl group

at the 3-position significantly influences its electronic properties and, consequently, its

spectroscopic signature. Understanding these spectroscopic characteristics is crucial for its

identification, purity assessment, and the elucidation of its role in various chemical and

biological processes.

Predicted Spectroscopic Data
While a complete set of experimentally verified spectra for 3-Methyl-6-nitroquinoxalin-2(1H)-
one is not readily available in the public domain, the following data are predicted based on the
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known spectroscopic properties of the parent compound, 3-methylquinoxalin-2(1H)-one, and

the well-established effects of nitro group substitution on aromatic systems.

¹H NMR Spectroscopy (Predicted)
The presence of the electron-withdrawing nitro group is expected to deshield the aromatic

protons, causing a downfield shift in their signals compared to the unsubstituted analog.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (N-H) ~12.5 Singlet (broad) -

H-5 ~8.6 Doublet ~2.5

H-7 ~8.2 Doublet of Doublets ~9.0, 2.5

H-8 ~7.5 Doublet ~9.0

-CH₃ ~2.4 Singlet -

¹³C NMR Spectroscopy (Predicted)
Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be influenced

by the nitro group, leading to shifts in their resonance frequencies.
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 (C=O) ~155

C-3 (C-CH₃) ~148

C-4a ~130

C-5 ~125

C-6 (C-NO₂) ~145

C-7 ~120

C-8 ~118

C-8a ~138

-CH₃ ~20

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the various functional

groups present in the molecule.

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3200-3000 Medium, Broad

Aromatic C-H Stretch 3100-3000 Medium

Aliphatic C-H Stretch 2950-2850 Weak

C=O Stretch (Amide) 1680-1660 Strong

Aromatic C=C Stretch 1600-1450 Medium

Asymmetric NO₂ Stretch 1550-1500 Strong

Symmetric NO₂ Stretch 1350-1300 Strong

Mass Spectrometry (Electron Impact)
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The mass spectrum of 3-Methyl-6-nitroquinoxalin-2(1H)-one is expected to show a molecular

ion peak corresponding to its molecular weight (205.17 g/mol ).[1] Fragmentation patterns are

likely to involve the loss of the nitro group (NO₂) and carbon monoxide (CO).

m/z Predicted Fragment

205 [M]⁺

159 [M - NO₂]⁺

131 [M - NO₂ - CO]⁺

UV-Visible Spectroscopy (Predicted)
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to

exhibit absorption bands corresponding to the π → π* transitions of the aromatic system. The

nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption

maxima compared to the parent quinoxalinone.

Solvent Predicted λmax (nm)

Ethanol ~280, ~350

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-Methyl-6-
nitroquinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environment of the

hydrogen and carbon atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16 or 32 scans).

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio (typically 1024 or more scans).

Process the spectrum similarly to the ¹H NMR spectrum.
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality

spectrum.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Data Acquisition

Data Analysis

Clean ATR Crystal Apply Solid Sample Apply Pressure Record Background
Spectrum

Record Sample
Spectrum Background Subtraction

Peak Identification
& Functional Group

Assignment

Sample Introduction
Data Acquisition

Data Analysis

Prepare Sample
(Solid Probe or GC) Ionization (EI) Mass Separation Detection Identify Molecular

Ion Peak
Analyze Fragmentation

Pattern

Sample Preparation

Data Acquisition
Data Analysis

Prepare Stock
Solution Prepare Dilutions

Instrument SetupPrepare Reference
(Solvent)

Record Absorption
Spectrum

Plot Absorbance
vs. Wavelength Determine λmax Calculate Molar

Absorptivity (ε)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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